(2-Bromophenyl)diphenylphosphine
Overview
Description
(2-Bromophenyl)diphenylphosphine is an organophosphorus compound with the chemical formula C₁₈H₁₄BrP. It is a white crystalline solid that is soluble in nonpolar organic solvents. This compound is primarily used as a precursor to the 2-lithiated derivative of triphenylphosphine, which in turn is a precursor to other phosphine ligands .
Mechanism of Action
Target of Action
The primary target of (2-Bromophenyl)diphenylphosphine is to act as a precursor to the 2-lithiated derivative of triphenylphosphine . This derivative, in turn, serves as a precursor to other phosphine ligands .
Mode of Action
This compound interacts with its targets through a coupling reaction. An efficient route is the coupling reaction of diphenylphosphine and 2-bromoiodobenzene, which is catalyzed by palladium complexes . The reaction can be represented as follows:
C6H4Br(I)+HPPh2+Et3N→Ph2P(C6H4Br)+[Et3NH]IC_6H_4Br(I) + HPPh_2 + Et_3N \rightarrow Ph_2P(C_6H_4Br) + [Et_3NH]I C6H4Br(I)+HPPh2+Et3N→Ph2P(C6H4Br)+[Et3NH]I
Biochemical Pathways
The compound plays a crucial role in the formation of unsymmetrical diphosphines . Many widely used diphosphine ligands have the general formula Ar2P(CH2)nPAr2. These compounds can be prepared from the reaction of X(CH2)nX (X=halogen) and MPPh2 (M = alkali metal) .
Pharmacokinetics
It is known that the compound is a white crystalline solid that is soluble in nonpolar organic solvents . This solubility suggests that the compound may have good bioavailability in nonpolar environments.
Result of Action
The result of the action of this compound is the formation of other phosphine ligands . These ligands are versatile reagents that can be used in various chemical reactions .
Biochemical Analysis
Biochemical Properties
(2-Bromophenyl)diphenylphosphine plays a significant role in various biochemical reactions. It is known to interact with enzymes, proteins, and other biomolecules. For instance, it is used in the preparation of metallated phosphines, which are versatile reagents in biochemical processes . The compound’s interaction with palladium complexes catalyzes the coupling reaction of diphenylphosphine and 2-bromoiodobenzene . These interactions are crucial for the formation of phosphine ligands, which are essential in many biochemical applications.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s role in the preparation of metallated phosphines can lead to changes in cellular activities, including alterations in enzyme activity and protein interactions . These changes can have significant impacts on cell signaling and metabolic pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as a ligand in the formation of phosphine complexes, which can inhibit or activate enzymes . The compound’s ability to form metallated phosphines is a key aspect of its molecular mechanism, as these phosphines can participate in various biochemical reactions, leading to changes in gene expression and enzyme activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the compound is stable under standard conditions, but its long-term effects on cellular function can vary depending on the experimental conditions . In vitro and in vivo studies have demonstrated that the compound can have lasting impacts on cellular activities, including changes in enzyme activity and protein interactions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects on biochemical reactions and cellular processes. At high doses, it can exhibit toxic or adverse effects . Studies have shown that there are threshold effects, where the compound’s impact on cellular function and metabolism becomes more pronounced at higher concentrations.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound’s role in the formation of metallated phosphines is a key aspect of its involvement in metabolic pathways, as these phosphines can participate in various biochemical reactions.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can affect the compound’s localization and accumulation, influencing its activity and function. The compound’s solubility in nonpolar organic solvents also plays a role in its transport and distribution within biological systems .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, affecting its activity and function . The compound’s role in the formation of metallated phosphines can also influence its subcellular localization, as these phosphines can interact with various biomolecules within cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
(2-Bromophenyl)diphenylphosphine can be synthesized through several methods. One efficient route involves the coupling reaction of diphenylphosphine and 2-bromoiodobenzene, catalyzed by palladium complexes. The reaction is as follows :
C6H4Br(I)+HPPh2+Et3N→Ph2P(C6H4Br)+[Et3NH]I
Another method involves lithiation with butyl lithium to give o-lithiated triphenylphosphine. The bromide also forms a Grignard reagent, which can be used in various metallation reactions .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. The use of palladium-catalyzed coupling reactions is common due to its efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2-Bromophenyl)diphenylphosphine undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions to form different phosphine derivatives.
Lithiation: The compound can be lithiated using butyl lithium to form o-lithiated triphenylphosphine.
Grignard Reactions: The bromide can form a Grignard reagent, which is a versatile intermediate in organic synthesis.
Common Reagents and Conditions
Palladium Complexes: Used as catalysts in coupling reactions.
Butyl Lithium: Used for lithiation reactions.
Magnesium: Used to form Grignard reagents.
Major Products Formed
2-Lithiated Triphenylphosphine: Formed through lithiation.
Various Phosphine Ligands: Formed through substitution and coupling reactions.
Scientific Research Applications
(2-Bromophenyl)diphenylphosphine has several applications in scientific research, including:
Biology and Medicine: While specific applications in biology and medicine are less common, phosphine ligands derived from this compound can be used in the development of pharmaceuticals and bioactive molecules.
Comparison with Similar Compounds
Similar Compounds
(2-Tolyl)diphenylphosphine: Isomorphous with (2-Bromophenyl)diphenylphosphine.
Triphenylphosphine: A common phosphine ligand used in similar applications.
(2-Lithiophenyl)diphenylphosphine: A lithiated derivative used in the synthesis of unsymmetrical diphosphines.
Uniqueness
This compound is unique due to its bromine substituent, which allows for further functionalization through substitution and coupling reactions. This makes it a versatile precursor in the synthesis of various phosphine ligands and other organophosphorus compounds .
Properties
IUPAC Name |
(2-bromophenyl)-diphenylphosphane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrP/c19-17-13-7-8-14-18(17)20(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIONUQPOXCUMMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60211392 | |
Record name | (2-Bromophenyl)diphenylphosphine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60211392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62336-24-7 | |
Record name | (2-Bromophenyl)diphenylphosphine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=62336-24-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2-Bromophenyl)diphenylphosphine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062336247 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2-Bromophenyl)diphenylphosphine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60211392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2-bromophenyl)diphenylphosphine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.723 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (2-BROMOPHENYL)DIPHENYLPHOSPHINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S8AQ9M4YUR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural significance of (2-bromophenyl)diphenylphosphine and its relation to similar compounds?
A1: The crystal structure of this compound (C18H14BrP) has been determined at 295 K. [] Importantly, this compound is isomorphous with (2-methylphenyl)diphenylphosphine, meaning they share the same crystal structure. [] This structural similarity provides insights into the potential properties and reactivity of these organophosphorus compounds.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.